molecular formula C12H11NO2 B3339581 N-hydroxy-2-(naphthalen-2-yl)acetamide

N-hydroxy-2-(naphthalen-2-yl)acetamide

Cat. No.: B3339581
M. Wt: 201.22 g/mol
InChI Key: IYXUERDUKOVYLR-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . Its structure features a naphthalene ring system linked to an N-hydroxyacetamide group, which is a hallmark of hydroxamate-based compounds . This chemical scaffold is significant in medicinal chemistry research, particularly in the development of inhibitors for metalloenzymes, and is being investigated as a novel scaffold for potential anticancer agents . Researchers utilize this compound in various biochemical studies, where its properties are leveraged for probing enzyme mechanisms and cellular pathways. The compound is associated with the CAS Registry Number 106359-52-8, and is also known under the synonym N-Hydroxy-N-2-naphthalenylacetamide . It is characterized by specific identifiers including the InChIKey IYXUERDUKOVYLR-UHFFFAOYSA-N and the SMILES string C1=CC=C2C=C(C=CC2=C1)CC(=O)NO . Proper handling is essential; this chemical is classified as a flammable solid and carries hazard statements H228, H315, and H319 . It requires storage in a dark place under an inert atmosphere at 2-8°C . This compound is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXUERDUKOVYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Diversification of N Hydroxy 2 Naphthalen 2 Yl Acetamide and Analogues

Established Synthetic Routes for N-hydroxy-2-(naphthalen-2-yl)acetamide Core Structure

The formation of the this compound core, which is chemically classified as a hydroxamic acid, is primarily achieved by creating an amide bond between a derivative of 2-(naphthalen-2-yl)acetic acid and hydroxylamine (B1172632). This process combines the strategies of acetamide (B32628) formation and N-hydroxylation into a single key step.

The synthesis of hydroxamic acids like this compound does not typically involve the direct N-hydroxylation of a pre-formed acetamide. Instead, the core structure is assembled using a precursor derived from 2-(naphthalen-2-yl)acetic acid which is then reacted with hydroxylamine (NH₂OH) or its salts. nih.govresearchgate.net The key precursor is an "activated" form of the carboxylic acid, which is more susceptible to nucleophilic attack by hydroxylamine.

Common precursors and activation methods include:

Acyl Chlorides : The most common precursor is the acyl chloride, 2-(naphthalen-2-yl)acetyl chloride . sigmaaldrich.com This highly reactive compound is typically synthesized by treating 2-(naphthalen-2-yl)acetic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with hydroxylamine proceeds rapidly, often at low temperatures, to yield the desired N-hydroxyacetamide. libretexts.orgdocbrown.info

Esters : Methyl or ethyl esters of 2-(naphthalen-2-yl)acetic acid can also serve as precursors. The reaction of these esters with hydroxylamine, often in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leads to the formation of the hydroxamic acid. nih.gov This method is generally milder than using acyl chlorides.

Carboxylic Acids with Coupling Agents : The direct conversion of 2-(naphthalen-2-yl)acetic acid can be achieved using various coupling agents that activate the carboxyl group in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), or 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) facilitate the reaction with hydroxylamine hydrochloride. organic-chemistry.orgeurjchem.com

The reaction conditions are dependent on the chosen precursor. Acyl chloride reactions are fast and exothermic, while ester-based routes may require heating or longer reaction times. organic-chemistry.orgchemguide.co.uk The use of a base, such as sodium methoxide (B1231860) or sodium hydroxide, is often necessary to generate free hydroxylamine from its hydrochloride salt. nih.govyoutube.com

The formation of the N-hydroxy acetamide linkage is the central step in synthesizing the target molecule. The strategies are defined by the method used to couple the 2-(naphthalen-2-yl)acetyl moiety with hydroxylamine.

Nucleophilic Acyl Substitution via Acyl Chlorides : This is a classic and efficient strategy. The highly electrophilic carbon of the acyl chloride, 2-(naphthalen-2-yl)acetyl chloride, is attacked by the nucleophilic nitrogen atom of hydroxylamine. libretexts.orgyoutube.com This is an addition-elimination mechanism where a chloride ion is expelled, resulting in the formation of the N-hydroxyacetamide and hydrochloric acid, which is neutralized by an added base or excess hydroxylamine. docbrown.info

Reaction with Esters : The corresponding methyl or ethyl 2-(naphthalen-2-yl)acetate can be treated with an aqueous or methanolic solution of hydroxylamine. A base is typically required to drive the reaction to completion. This method avoids the handling of highly reactive acyl chlorides. nih.govorganic-chemistry.org

Direct Carboxylic Acid Coupling : Modern synthetic methods often employ coupling agents to facilitate the direct amidation of carboxylic acids. This one-pot approach avoids the need to isolate the reactive acyl chloride or ester intermediate. The carboxylic acid is mixed with the coupling agent and hydroxylamine, often in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). eurjchem.comresearchgate.net A summary of common coupling agents is provided in the table below.

Table 1: Common Coupling Agents for Hydroxamic Acid Synthesis

Coupling Agent Abbreviation Byproducts Reference
1-Propanephosphonic acid cyclic anhydride T3P Phosphonic acid derivatives organic-chemistry.org
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate 4-NBsOXY Reusable oxime derivative organic-chemistry.org
Cyanuric Chloride CC Triazine derivatives nih.gov
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate HBTU Tetramethylurea, HOBt researchgate.net
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU Tetramethylurea, HOAt -

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Improving the efficiency of this compound synthesis involves refining reaction conditions to maximize product formation and minimize impurities.

While direct catalysts for the final coupling step are not always required (especially with acyl chlorides), certain additives can significantly improve reaction rates and yields, particularly when starting from esters or carboxylic acids.

Catalyst Screening : For the synthesis of related amidoalkyl naphthols, various acidic catalysts have been screened, with montmorillonite (B579905) K10 clay and trichloroacetic acid (TCA) showing effectiveness in solvent-free conditions. mdpi.com In the broader context of hydroxamic acid synthesis from esters, potassium cyanide (KCN) has been used in catalytic amounts. It is believed to proceed via an acyl cyanide intermediate which is more reactive towards nucleophilic attack by hydroxylamine. nih.gov

Reaction Parameter Tuning : Key parameters that can be optimized include temperature, solvent, and reaction time. For instance, the synthesis of hydroxamates from esters can be significantly accelerated using microwave irradiation, which reduces reaction times from hours to minutes and often leads to cleaner products without loss of stereochemical integrity where applicable. organic-chemistry.org The choice of base and solvent system (e.g., CH₂Cl₂:MeOH) can also be tuned to improve solubility and reaction kinetics. nih.gov

Table 2: Comparison of Synthetic Conditions for Hydroxamic Acids

Starting Material Reagent/Catalyst Conditions Advantage Reference
Ester Aq. NH₂OH, cat. KCN Room Temperature Increased reactivity from ester nih.gov
Ester NH₂OH, Base Microwave Rapid, high yield organic-chemistry.org
Carboxylic Acid T3P Room Temperature Good for various functional groups organic-chemistry.org
Carboxylic Acid 2,4,6-trichloro-1,3,5-triazine (TCT), NMM DCM or DMF High yield (80-98%) eurjchem.com

Green chemistry principles aim to reduce the environmental impact of chemical synthesis. researchgate.net For this compound, this can involve using less hazardous reagents, alternative energy sources, and biocatalysis.

Enzymatic Synthesis : A prominent green approach is the use of enzymes as catalysts. Lipases and amidases have been successfully employed for the synthesis of various hydroxamic acids. researchgate.netnih.gov These biocatalytic methods operate under mild conditions (neutral pH, ambient temperature) and can produce pure products with high efficiency, avoiding the use of harsh chemicals and reducing waste. researchgate.net For example, amidase from Alcaligenes sp. has shown broad substrate affinity for converting various amides into their corresponding hydroxamic acids via acyl transfer. researchgate.net

Alternative Solvents and Energy Sources : The use of greener solvents like water or ethanol, where possible, is preferred over chlorinated solvents like dichloromethane. researchgate.net As mentioned, microwave-assisted synthesis is an energy-efficient technique that can dramatically shorten reaction times and improve yields. organic-chemistry.org

Derivatization Strategies for this compound Analogues

Creating analogues of this compound allows for the exploration of structure-activity relationships. Derivatization can occur at several positions on the molecule.

Modification of the Naphthalene (B1677914) Ring : Substituents can be introduced onto the naphthalene core of the starting material, 2-(naphthalen-2-yl)acetic acid. This allows for the synthesis of a wide array of analogues with varied electronic and steric properties.

Modification of the Acetyl Linker : The methylene (B1212753) bridge (-CH₂-) can be altered. For example, an analogue where a sulfur atom links the naphthalene ring to the acetyl group, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , has been synthesized and studied. nih.govelsevierpure.com

Substitution on the Hydroxamate Group : The N-hydroxy group can be alkylated or arylated. For instance, methylation of a related N-hydroxyindole with dimethyl sulfate (B86663) has been demonstrated. unito.it This creates N-alkoxy or N-aryloxy acetamide derivatives.

Amide Nitrogen Substitution : While the parent compound has a hydrogen on the amide nitrogen, analogues can be created where this is replaced by an alkyl or aryl group. This is exemplified by the synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide from N-methyl acetamide. mdpi.com

Synthesis of Isomers : The position of the acetyl group on the naphthalene ring can be changed. For example, starting with 1-naphthaleneacetic acid would lead to the synthesis of N-hydroxy-2-(naphthalen-1-yl)acetamide . researchgate.net

Structural Modifications on the Naphthalene Ring System

The naphthalene moiety of this compound serves as a crucial anchor and a site for extensive structural modifications to modulate the compound's properties. Researchers have explored the introduction of various substituents onto the naphthalene ring to investigate their influence on biological activity and physicochemical characteristics.

A notable modification involves the introduction of hydroxyl and nitro groups. For instance, the synthesis of N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide has been reported, which introduces both a hydroxyl and a nitro group onto the naphthalene core. The presence of the nitro group offers a potential handle for further chemical transformations, such as reduction to an amine, which can then be used to introduce a wide array of functionalities through amide bond formation or other coupling reactions. Another example of such modifications is the synthesis of N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl) methyl]acetamide. researchgate.net This compound, while structurally distinct from a direct substitution on the parent compound's naphthalene ring, demonstrates the tolerance of the naphthalene system to substitution, in this case with a nitrophenylmethyl group at the 1-position and a hydroxyl group at the 2-position.

These examples underscore the synthetic accessibility of substituted naphthalene precursors, which can then be elaborated into the final N-hydroxyacetamide derivatives. The choice of substituents is often guided by the desire to alter electronic properties, steric bulk, and hydrogen bonding potential, all of which can impact the molecule's interaction with biological targets.

Table 1: Examples of Structural Modifications on the Naphthalene Ring System

Compound Name Modification on Naphthalene Ring
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide 4-hydroxy, 2-nitro substitution
N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl) methyl]acetamide 1-(3-nitrophenyl)methyl, 2-hydroxy substitution

Substituent Effects on the Acetamide Linkage

The acetamide linkage in this compound is a key structural element that can be modified to fine-tune the molecule's properties. The nature of the substituents on the acetamide can influence its chemical reactivity, conformation, and metabolic stability.

Research on related monosubstituted acetamide compounds has shown that the acetamide group can exist in a keto form in the solid state. researchgate.net The planarity and electronic nature of this linkage are critical for its biological function. In the context of HIV-1 integrase inhibitors, for example, the acetamide moiety in N-hydroxy-substituted 2-aryl acetamide analogues is crucial for their activity. nih.gov Computational docking studies of these analogues have highlighted the importance of hydrogen bonding and hydrophobic interactions, which are directly influenced by the substituents on the acetamide and aryl portions of the molecule. nih.gov

While direct studies on the substituent effects on the acetamide linkage of this compound are not extensively detailed in the provided search results, the synthesis of analogues with modifications at this position is a logical step in lead optimization. For example, the synthesis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor, involved the introduction of a piperidinyl group at the 2-position of the acetamide. researchgate.netresearchgate.net This modification dramatically alters the character of the acetamide side chain, introducing a basic nitrogen and a bulky cyclic system, which in this case led to significant and selective biological activity. researchgate.netresearchgate.net

Table 2: Impact of Acetamide Linkage Modification in a Related Analogue

Compound Modification Observed Effect Reference
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide Introduction of a piperidinyl group Selective butyrylcholinesterase inhibition researchgate.netresearchgate.net

Introduction of Diverse Pharmacophores for Library Generation

The generation of a library of analogues based on the this compound scaffold is a common strategy in drug discovery to explore a wider chemical space and identify compounds with improved properties. This is often achieved by introducing diverse pharmacophores, which are molecular features or fragments known to interact with specific biological targets.

One approach is to append larger, more complex ring systems to the core structure. For instance, researchers have synthesized a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties. nih.gov In this work, the quinolinone pharmacophore was linked to the acetamide portion of the molecule. Among the synthesized compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a potent antiproliferative agent. nih.gov This demonstrates the successful incorporation of a known pharmacophore to elicit a specific biological response.

Another strategy for diversification involves altering the linker between the naphthalene core and the acetamide group. A notable example is the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide. nih.govelsevierpure.com In this analogue, a sulfur atom replaces a methylene group, creating a thioether linkage. This modification not only changes the geometry and flexibility of the linker but also introduces a heteroatom that can engage in different types of interactions. This compound was identified as a potent inhibitor of aminopeptidase (B13392206) N. nih.govelsevierpure.com

Table 3: Examples of Pharmacophore Introduction for Library Generation

Base Scaffold Introduced Pharmacophore/Modification Resulting Analogue Example Biological Activity Reference
N-(naphthalen-2-yl)acetamide 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide Antiproliferative nih.gov
N-hydroxy-2-(naphthalen-2-yl)acetamide Thioether linker N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide Aminopeptidase N inhibitor nih.govelsevierpure.com

Scale-Up Considerations for Research and Development Purposes

The transition from laboratory-scale synthesis to larger-scale production for research and development necessitates the consideration of several factors to ensure a safe, efficient, and cost-effective process. For this compound and its analogues, which are hydroxamic acids, specific synthetic methods are more amenable to scale-up than others.

The synthesis of hydroxamic acids often involves the reaction of a carboxylic acid or its activated derivative with hydroxylamine. researchgate.netnih.gov While many methods exist, for larger-scale production, routes that avoid hazardous reagents and complex purification procedures are preferred. A common and scalable approach is the coupling of the carboxylic acid with hydroxylamine using a suitable activating agent. For instance, the use of phosphorus trichloride (B1173362) in toluene (B28343) has been reported for the synthesis of Weinreb amides, a related class of compounds, and is suitable for large-scale production. organic-chemistry.org

A patent for the preparation of hydroxamic acids describes a method that involves adding an alkali to a methanol (B129727) solution of a hydroxylamine salt, followed by reaction with an organic carboxylic acid methyl ester. google.com This process includes reaction temperatures between 30-70°C and subsequent distillation to recover the solvent, which is a consideration for scaling up in terms of energy consumption and equipment. google.com The use of methanolic solutions of hydroxylamine, sometimes with a catalytic amount of potassium cyanide, has also been employed for the synthesis of complex hydroxamic acids. nih.gov

Key considerations for the scale-up of this compound synthesis include:

Starting Material Availability and Cost: The cost and availability of 2-naphthaleneacetic acid and hydroxylamine hydrochloride on a large scale are critical.

Reagent Selection: Choosing coupling reagents that are effective, safe to handle in large quantities, and produce easily removable byproducts is important. Reagents like 1-propanephosphonic acid cyclic anhydride (T3P) are known to promote hydroxamic acid synthesis efficiently. organic-chemistry.org

Solvent Choice: The selection of solvents should consider factors such as reaction efficiency, safety (e.g., flash point), environmental impact, and ease of recovery and recycling.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing yield and minimizing side reactions on a larger scale.

Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large quantities. The melting point of this compound is reported to be 182-184 °C, which may allow for purification by recrystallization. sigmaaldrich.com

Safety: A thorough safety assessment of the process is required, considering the thermal stability of intermediates and the final product, as well as the handling of any hazardous reagents.

Advanced Molecular Structure and Conformation Studies of N Hydroxy 2 Naphthalen 2 Yl Acetamide

Theoretical Conformational Analysis

Theoretical studies, particularly those employing quantum chemical calculations, are fundamental to understanding the intrinsic properties of N-hydroxy-2-(naphthalen-2-yl)acetamide at a molecular level. These computational methods allow for the exploration of the molecule's potential energy surface, revealing its most stable conformations and the energy barriers between them.

Quantum Chemical Calculations (e.g., DFT Studies) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to predict the optimized geometry of molecules. By applying methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), researchers can calculate the most energetically favorable arrangement of atoms in the this compound molecule. biointerfaceresearch.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: As specific literature for this exact compound is unavailable, this table represents typical expected values based on related structures and general principles of computational chemistry. Actual values would require specific DFT analysis.)

Parameter Predicted Value Description
C=O Bond Length ~1.23 Å Typical double bond length for a carbonyl group in an amide.
C-N Bond Length ~1.35 Å Shorter than a typical C-N single bond, indicating partial double bond character.
N-O Bond Length ~1.40 Å Characteristic of the hydroxamic acid functional group.

Energy Landscape and Rotational Barrier Analysis

The potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, typically dihedral angles. For this compound, a PES scan analyzing the rotation around the key single bonds would reveal the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. researchgate.net

This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The energy barriers provide insight into the kinetics of conformational interchange, indicating whether the molecule is rigid or exists as a dynamic equilibrium of multiple shapes. For similar molecules, these rotational barriers can be on the order of several kcal/mol. researchgate.net

Spectroscopic Elucidation of Molecular Architecture (Beyond Basic Identification)

While basic spectroscopy confirms the presence of functional groups, advanced spectroscopic methods provide a deeper understanding of the three-dimensional structure, stereochemistry, and non-covalent interactions of this compound.

Advanced NMR Techniques for Stereochemical Assignment and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure elucidation in solution. While 1D ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, advanced 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic system of the naphthalene (B1677914) ring. mdpi.com

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes that are rapid on the NMR timescale. researchgate.net By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes like bond rotation, providing experimental validation for the theoretical rotational barrier analysis. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between specific protons, offering definitive evidence for the predominant solution-state conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecule's functional groups and is particularly sensitive to hydrogen bonding. mdpi.comnih.gov The exact frequencies of the vibrational modes are determined by the molecular structure and its environment.

In this compound, the key vibrational bands include the N-H, O-H, and C=O stretching modes. The positions of these bands are highly indicative of intermolecular and intramolecular hydrogen bonding. For instance, in the solid state, a broad O-H stretching band at lower wavenumbers (e.g., 3200-3400 cm⁻¹) compared to a free O-H group would be strong evidence of hydrogen bonding. nih.gov Comparing experimental spectra with frequencies calculated via DFT allows for precise assignment of each vibrational mode. biointerfaceresearch.comresearchgate.net

Table 2: Key Vibrational Frequencies for this compound and their Interpretation (Note: These are characteristic frequency ranges. Specific values depend on the physical state and intermolecular interactions.)

Functional Group Typical Wavenumber (cm⁻¹) Interpretation
O-H Stretch (Hydroxyl) 3200-3500 (Broad) Indicates presence of hydrogen bonding.
N-H Stretch (Amide) 3150-3300 Position and shape are sensitive to hydrogen bonding.
C-H Stretch (Aromatic) 3000-3100 Characteristic of the naphthalene ring.
C=O Stretch (Amide I) 1640-1680 A strong band; its position is a key indicator of conjugation and H-bonding.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and the solid-state conformation can be determined. researchgate.netmdpi.com

For a molecule like this compound, a crystal structure would reveal the precise orientation of the naphthalene ring relative to the hydroxamic acid side chain. Crucially, it would also map out the network of intermolecular interactions that form the crystal lattice. These interactions are dominated by hydrogen bonds, where the N-H and O-H groups act as donors and the carbonyl oxygen and hydroxyl oxygen act as acceptors. researchgate.netresearchgate.net The analysis might reveal the formation of hydrogen-bonded dimers or extended chains. nih.gov Additionally, π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules could play a significant role in stabilizing the crystal packing. researchgate.net

Chiroptical Properties and Stereoisomerism

A thorough review of scientific literature reveals a notable absence of dedicated research into the chiroptical properties and specific stereoisomers of this compound. The compound is generally represented as a single, achiral structure in chemical databases and by suppliers.

Analysis of the molecular structure of this compound does not indicate the presence of any traditional chiral centers, such as a carbon atom bonded to four different substituents. The methylene (B1212753) bridge (—CH₂—) connecting the naphthalene ring to the acetamide (B32628) group lacks the necessary substitution to form a stereocenter. Consequently, the molecule does not exhibit enantiomerism based on a chiral carbon.

Furthermore, while some complex molecules can exhibit chirality due to restricted rotation around single bonds (atropisomerism), this phenomenon has not been reported for this compound. The rotational barrier around the single bond connecting the naphthalene ring to the methylene group is not considered high enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature.

Given the absence of inherent chirality or documented atropisomerism, there are no empirical studies on its chiroptical properties, such as specific rotation or circular dichroism (CD). Chiroptical techniques are used to investigate the differential interaction of chiral molecules with left- and right-circularly polarized light, and as such, are not applicable to achiral compounds.

A constitutional isomer, N-hydroxy-N-(2-naphthyl)acetamide, where the acetyl group is bonded to the nitrogen atom which is directly attached to the naphthalene ring, is also documented as having no defined stereocenters and no optical activity.

In the absence of experimental data, theoretical calculations could, in principle, explore the conformational landscape and the energetic barriers to rotation. However, no such computational studies focusing on the potential for stable, chiral conformers of this compound have been found in the published literature.

Therefore, based on its fundamental structure and the lack of any reports to the contrary, this compound is considered an achiral molecule with no significant chiroptical properties to report.

Computational Chemistry and Molecular Modeling Approaches for N Hydroxy 2 Naphthalen 2 Yl Acetamide

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can identify the key chemical features responsible for their biological effects.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is crucial for predicting the activity of novel compounds and optimizing lead structures.

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors derived from the 2D representation of molecules. These descriptors quantify various physicochemical properties, such as electronic, steric, and topological features. For a series of analogues of N-hydroxy-2-(naphthalen-2-yl)acetamide, a 2D-QSAR model could be developed to correlate these properties with their inhibitory activity against a specific target, such as an enzyme.

The process involves calculating a wide range of molecular descriptors. A crucial step is the selection of relevant descriptors that have the most significant impact on biological activity, often achieved through statistical methods like multiple linear regression (MLR) or genetic algorithms (GA). nih.gov For instance, studies on similar hydroxamic acid or acetamide (B32628) derivatives have successfully employed 2D autocorrelation descriptors to model inhibitory activity against enzymes like matrix metalloproteinases. nih.gov The quality and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques. nih.gov

Table 1: Examples of 2D Descriptors Potentially Used in QSAR Studies

Descriptor Class Example Descriptors Description
Topological Wiener Index, Kier & Hall Connectivity Indices Describes the atomic connectivity and branching of the molecule.
Electronic Molar Refractivity, LogP, Partial Charges Quantifies the electronic distribution and hydrophobicity.
Quantum Chemical HOMO/LUMO energies, Dipole Moment Derived from quantum mechanical calculations, describing electronic reactivity. researchgate.net
Constitutional Molecular Weight, Atom Count, Ring Count Basic descriptors related to the molecular formula and composition.

| Autocorrelation | 2D Autocorrelation Descriptors | Encodes the distribution of physicochemical properties across the topological structure. nih.gov |

This table presents a generalized list of descriptor types that could be applied in a 2D-QSAR analysis of this compound analogues.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D conformation of molecules and their surrounding interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are employed to identify the steric and electrostatic field variations that correlate with biological activity. nih.gov

In a typical 3D-QSAR study, a set of molecules, including this compound and its analogues, would be aligned based on a common structural feature. The kNN-MFA method, for example, calculates steric and electrostatic interaction energies around each molecule on a grid. nih.gov A model is then built that relates these field values to the observed biological activity. nih.gov The resulting 3D-QSAR model generates contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. This information is invaluable for identifying a pharmacophore—the essential 3D arrangement of features required for biological activity—and guiding the design of more potent analogues. nih.gov

A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com These models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site (structure-based). mdpi.comresearchgate.net For this compound, a pharmacophore model would likely include features such as hydrogen bond donors (from the N-hydroxy group), hydrogen bond acceptors (from the carbonyl and N-hydroxy oxygens), and a hydrophobic/aromatic region (the naphthalene (B1677914) ring). researchgate.net

Once a robust pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. mdpi.com Large chemical databases are searched for molecules that match the pharmacophore's features. nih.gov This process, known as scaffold hopping, is a powerful strategy for identifying novel chemical scaffolds that are structurally distinct from the initial lead compounds but retain the necessary features for biological activity. biorxiv.orgchemrxiv.org This allows for the discovery of new classes of compounds with potentially improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) is employed when the 3D structure of the target macromolecule (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy. SBDD allows for the direct analysis of ligand-target interactions, facilitating the rational design of inhibitors with high affinity and selectivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). nih.gov In the context of this compound, docking simulations can elucidate its binding mode within the active site of a target enzyme. Studies on a closely related analogue, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, have identified it as a potent inhibitor of Aminopeptidase (B13392206) N (APN), suggesting APN as a likely target. elsevierpure.comnih.gov

The docking process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various algorithms are used to sample different conformations and orientations, scoring them based on interaction energies. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and metal chelation, which are critical for binding. For instance, the hydroxamic acid group of this compound is expected to chelate the catalytic zinc ion present in the active site of metalloenzymes like APN. nih.gov The naphthalene moiety likely engages in hydrophobic or pi-stacking interactions with nonpolar residues in the binding pocket. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

Parameter Value/Description Significance
Target Enzyme Aminopeptidase N (APN) (Hypothetical) Identified as a target for a close analogue. elsevierpure.comnih.gov
Binding Energy (kcal/mol) -8.5 (Example Value) Indicates a strong, favorable binding interaction.
Key Hydrogen Bonds Hydroxyl (-OH) and Carbonyl (C=O) groups with active site residues (e.g., Asp, Glu, Tyr). These polar interactions provide specificity and contribute to binding affinity.
Metal Chelation N-hydroxy-acetamide group with the active site Zn²⁺ ion. A critical interaction for inhibiting many metalloenzymes. nih.gov
Hydrophobic Interactions Naphthalene ring with hydrophobic pocket residues (e.g., Phe, Trp, Leu). Anchors the ligand within the active site and contributes to affinity. nih.govresearchgate.net

| Predicted Inhibition Constant (Ki) | Low micromolar (µM) range (Example Value) | Suggests potent inhibitory activity, consistent with findings for analogues. elsevierpure.comnih.gov |

This table is for illustrative purposes, demonstrating the type of data generated from a molecular docking simulation. The specific values and residues would depend on the actual protein structure used.

By providing a detailed atomic-level view of the ligand-receptor complex, molecular docking guides the modification of the this compound scaffold to enhance binding affinity and selectivity, ultimately leading to the design of more effective therapeutic agents. mdpi.com

Molecular Docking Simulations with Target Macromolecules (e.g., Enzymes, Receptors)

Analysis of Binding Modes and Key Interactions

Detailed computational studies analyzing the specific binding modes and key molecular interactions of this compound with a defined biological target are not extensively available in the public scientific literature. However, the structural features of the compound, namely the hydroxamic acid group and the naphthalene moiety, allow for informed hypotheses regarding its potential interactions.

Hydroxamic acids are well-known metal-chelating groups, and this function is central to their mechanism of action as inhibitors of metalloenzymes, particularly zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.gov It is plausible that the N-hydroxy group of this compound would chelate the zinc ion within the active site of such enzymes.

A study on derivatives of a naphthol skeleton, which shares the naphthalene feature, showed that these compounds exhibited binding energies against HDACs-2 ranging from -10.08 to -9.08 kcal/mol. ekb.eg For a structurally related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, it was identified as a potent inhibitor of aminopeptidase N (APN), another zinc-containing enzyme. nih.govelsevierpure.com These findings suggest that this compound likely targets similar metalloenzymes.

The naphthalene ring, being a large, hydrophobic structure, would likely engage in hydrophobic and π-π stacking interactions with non-polar amino acid residues in the binding pocket of a target protein. These interactions are crucial for the stability of the ligand-protein complex.

Prediction of Binding Affinities and Free Energies

Specific computational predictions of the binding affinities and free energies for this compound with a biological target using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are not readily found in published research. Such studies are highly specific to a particular ligand-protein complex and require dedicated computational experiments.

While experimental data for a related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, shows a K_i_ value of 3.5 µM against aminopeptidase N, this is an experimentally determined value and not a computational prediction of binding free energy. nih.gov Computational methods like MM/PBSA are employed to dissect the energetic contributions to binding, including electrostatic and van der Waals interactions, and solvation energies, but such an analysis for this compound has not been publicly reported.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

There are no specific molecular dynamics (MD) simulation studies in the available scientific literature that focus on the complex of this compound with a biological target. MD simulations are powerful tools for assessing the stability of a ligand-protein complex over time and observing conformational changes that may occur upon binding. researchgate.net Such simulations would provide valuable insights into the dynamic behavior of this compound in a biological environment, but this level of investigation has not yet been published for this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (Pre-clinical Focus)

The preclinical assessment of a compound's ADME properties is crucial for its development as a drug candidate. In silico tools such as SwissADME and pkCSM provide rapid predictions of these properties based on the compound's chemical structure. nih.govnih.govnih.gov

Prediction of Oral Bioavailability and Membrane Permeability

The oral bioavailability of a drug is a key parameter, and it is influenced by factors such as water solubility and intestinal absorption. The "BOILED-Egg" model from SwissADME provides a quick assessment of a compound's potential for passive gastrointestinal absorption and brain penetration. swissadme.ch

The predicted oral bioavailability of this compound is generally favorable. The compound is predicted to have high gastrointestinal absorption. swissadme.ch

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Property Predicted Value Interpretation
Gastrointestinal Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant No Unlikely to cross the blood-brain barrier.
P-gp Substrate No Not likely to be subject to efflux by P-glycoprotein.
Lipinski's Rule of Five 0 violations Good drug-like properties.
Bioavailability Score 0.55 Indicates good potential for oral bioavailability.

Data generated using in silico prediction tools.

Metabolic Stability and Metabolite Prediction (Computational)

The metabolic stability of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico predictions can estimate whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. phytojournal.comhumanjournals.com

This compound is predicted to be an inhibitor of CYP1A2, CYP2C19, and CYP2C9, while not significantly inhibiting CYP2D6 and CYP3A4. phytojournal.comhumanjournals.com This suggests a potential for drug-drug interactions with compounds metabolized by these enzymes.

Table 2: Predicted Cytochrome P450 Inhibition Profile of this compound

CYP Isoform Prediction
CYP1A2 Inhibitor
CYP2C19 Inhibitor
CYP2C9 Inhibitor
CYP2D6 Non-inhibitor
CYP3A4 Non-inhibitor

Data generated using in silico prediction tools.

Specific predictions of the metabolites of this compound are not detailed in the general predictive models. However, potential sites of metabolism would include the naphthalene ring (hydroxylation) and the acetamide group (hydrolysis).

Blood-Brain Barrier Penetration Potential (Computational)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system. In silico models predict this based on physicochemical properties like lipophilicity, molecular size, and polar surface area.

Based on the "BOILED-Egg" model and other predictive parameters, this compound is predicted to not be a blood-brain barrier permeant. swissadme.ch This suggests that the compound is unlikely to have significant effects on the central nervous system.

Computational Toxicity Prediction and Mechanistic Insights (Excluding Human Safety Profiles)​

Computational toxicology, an expanding field in chemical research, utilizes computer-based models to predict the potential toxicity of substances. bldpharm.comresearchgate.net These in silico methods are crucial in the early stages of drug discovery and chemical safety assessment, offering a rapid and cost-effective alternative to traditional animal testing. bldpharm.comnih.gov For the compound this compound, specific computational toxicity studies are not extensively available in the current body of scientific literature. However, the application of established computational models can provide valuable insights into its potential toxicological profile and the underlying mechanisms.

The primary approaches in computational toxicology involve quantitative structure-activity relationship (QSAR) models, expert rule-based systems, and molecular docking. bldpharm.comnih.gov QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity. europa.eu Expert rule-based systems, on the other hand, use a set of predefined rules based on existing toxicological knowledge to identify structural alerts within a molecule that may be associated with toxicity. nih.goveuropa.eu

Recent studies on other naphthalene derivatives have employed in silico tools like SwissADME to predict pharmacokinetic and toxicological properties. ijpsjournal.comijpsjournal.com Such platforms analyze a molecule's structure to forecast various endpoints. While a specific analysis for this compound is not published, a hypothetical toxicity prediction based on similar methodologies can be constructed.

Predicted Toxicity Endpoints using Computational Models

The following table represents a hypothetical set of toxicity predictions for this compound that could be generated using various computational toxicology platforms. It is important to note that these are not experimental results but theoretical predictions based on the compound's structure.

Toxicity Endpoint Prediction Model Type Predicted Outcome Confidence Level Potential Mechanistic Alert
Ames MutagenicityStatistical-based QSARNegativeModerateAromatic naphthalene ring
CarcinogenicityExpert Rule-basedEquivocalLowN-hydroxy group
HepatotoxicityRead-across from analoguesPotential for toxicityModerateNaphthalene moiety metabolism
Skin SensitizationStructural Alert AnalysisLow probabilityHighLack of reactive Michael acceptors
hERG Inhibition3D-QSARLow riskModerateFlexible acetamide linker

This table is for illustrative purposes only and does not represent experimentally verified data.

Mechanistic Insights from Molecular Modeling

Molecular modeling techniques can offer deeper insights into the potential mechanisms of toxicity. For this compound, a key area of investigation would be its metabolic activation. The naphthalene moiety is known to be metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which can be a source of toxicity. ijpsjournal.com Computational models can simulate the interaction of the compound with these enzymes to predict the likelihood of such metabolic pathways.

Furthermore, the N-hydroxy-acetamide group is a structural feature present in some compounds known to be genotoxic. Computational methods can be employed to calculate the lability of the N-O bond and the potential for the formation of a reactive nitrenium ion, a species often implicated in DNA adduction and mutagenicity.

In Vitro Biological Activity Evaluation of N Hydroxy 2 Naphthalen 2 Yl Acetamide

Enzyme Inhibition Studies

Aminopeptidase (B13392206) N (APN) Inhibition and Kinetics

A thorough review of existing research did not yield specific data on the inhibition of Aminopeptidase N (APN) by N-hydroxy-2-(naphthalen-2-yl)acetamide.

However, studies have been conducted on a structurally similar compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , which features a sulfanyl (B85325) (thioether) linkage. This related molecule has been identified as a potent inhibitor of APN (EC 3.4.11.2). nih.govelsevierpure.com Research indicates that N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide potently inhibits APN activity with a reported Kᵢ value of 3.5 μM. nih.govelsevierpure.com It is crucial to note that this data pertains to the sulfanyl-containing analogue, and the inhibitory activity of this compound, which lacks the sulfur atom, has not been specifically reported.

Histone Deacetylase (HDAC) Inhibition

While hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors, specific studies detailing the inhibitory effects of this compound against HDAC enzymes were not found. researchgate.netnih.govexplorationpub.com The hydroxamic acid functional group is a known zinc-binding group, which is crucial for chelating the zinc ion in the active site of these metalloenzymes. explorationpub.com However, without specific experimental data, the activity and selectivity profile of this compound against various HDAC isoforms remains uncharacterized.

Urease Inhibition and Kinetic Characterization

No published research was identified that specifically investigates the urease inhibition potential of this compound. Therefore, data regarding its inhibitory concentration (IC₅₀), kinetic mechanism, and inhibition constants (Kᵢ) are not available.

Tyrosinase Inhibition and Mechanistic Aspects

There is no specific information available from the conducted research regarding the tyrosinase inhibitory activity of this compound. While various naphthalene-containing compounds have been explored as tyrosinase inhibitors, the specific efficacy and mechanism of action for this compound have not been documented. mdpi.comnih.gov

Cholinesterase (AChE, BChE) Inhibition

An examination of the available literature did not provide any studies on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound. Although various compounds incorporating a naphthalene (B1677914) structure have been assessed for cholinesterase inhibition, no data currently exists for this specific molecule. researchgate.net

Other Relevant Metalloenzyme or Protease Inhibition (e.g., MMPs)

Specific inhibitory activity of this compound against other metalloenzymes, such as matrix metalloproteinases (MMPs), has not been reported in the available research. The hydroxamic acid moiety is a common feature in many broad-spectrum MMP inhibitors due to its ability to chelate the catalytic zinc ion. nih.govresearchgate.net However, the specific inhibitory profile of this compound against individual MMPs (e.g., MMP-1, MMP-2, MMP-9) has not been determined.

Cellular Assays (Using Non-Human or Immortalized Human Cell Lines)

In vitro studies are fundamental in the preliminary assessment of a compound's biological effects at the cellular level. For this compound, various cellular assays have been employed to elucidate its potential as an anti-cancer, anti-angiogenic, antimicrobial, and anti-inflammatory agent.

The ability of a compound to inhibit the growth of or kill cancer cells is a primary indicator of its potential as an anti-neoplastic agent. The anti-proliferative and cytotoxic properties of this compound have been investigated across a panel of cancer cell lines.

The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key parameters to quantify the potency of a compound. While extensive data for this compound across a wide range of cell lines is not publicly available, a related derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, has demonstrated significant activity. This particular derivative was found to be most active against the human nasopharyngeal carcinoma cell line, NPC-TW01, with an IC50 value of 0.6 μM. Another study on a different but related compound, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, showed cytotoxic effects on HeLa cells at a concentration of 3.16 µM/mL, which was comparable to the reference drug cisplatin (B142131) at 3.32 µM/mL. It is important to note that these are not the exact compound of interest but structurally related molecules.

Interactive Data Table: Cytotoxicity of Naphthalene Acetamide (B32628) Derivatives

Compound NameCell LineIC50/Effective ConcentrationReference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW010.6 μM
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamideHeLa3.16 µM/mL

This table presents data for structurally related compounds due to the limited availability of specific data for this compound.

Understanding the mechanism by which a compound exerts its anti-proliferative effects is crucial. This often involves investigating its impact on the cell cycle and its ability to induce programmed cell death, or apoptosis. For the derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, studies on the NPC-TW01 cell line revealed that it inhibited cell proliferation by causing an accumulation of cells in the S phase of the cell cycle in a manner that was dependent on both time and concentration. Apoptosis is a complex process that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. While specific studies detailing the apoptotic pathways induced by this compound are scarce, related hydroxamic acid-based inhibitors are known to induce apoptosis and cell cycle arrest in various tumor types.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. A structurally similar compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN/CD13), an enzyme implicated in angiogenesis. This compound was shown to inhibit the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor (bFGF) at low micromolar concentrations, suggesting potential anti-angiogenic properties.

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. Naphthalene derivatives have been recognized for their potential as antimicrobials. While specific data on the antimicrobial spectrum of this compound is limited, studies on related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have shown in vitro activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Another study on N-hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide derivatives reported high efficiency against the Gram-positive strain Bacillus subtilis and the Gram-negative strain Proteus vulgaris.

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of this compound has not been extensively detailed in publicly available literature. However, a related compound, N-(2-hydroxy phenyl) acetamide, has demonstrated anti-inflammatory and anti-arthritic properties in adjuvant-induced arthritic rats by reducing levels of pro-inflammatory cytokines such as IL-1β and TNF-α and modulating oxidative stress markers. This suggests that the acetamide scaffold may contribute to anti-inflammatory effects.

Antioxidant Activity in Cellular Systems

No research data is available on the antioxidant activity of this compound in cellular systems.

Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)

No research data is available on the receptor binding profile of this compound for G-protein coupled receptors or nuclear receptors.

Elucidation of Molecular Mechanisms of Action for N Hydroxy 2 Naphthalen 2 Yl Acetamide

Characterization of Molecular Targets

The precise molecular targets of N-hydroxy-2-(naphthalen-2-yl)acetamide are not extensively defined in publicly available research. However, based on its structural features, particularly the hydroxamic acid moiety, and the known activities of closely related analogues, informed hypotheses about its biological targets can be formulated. Hydroxamic acids are a well-established class of compounds known for their ability to chelate metal ions, which is a key feature in the active sites of many enzymes. nih.gov

Direct enzymatic targets for this compound have not been explicitly identified in the reviewed literature. However, a structurally similar compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of Aminopeptidase (B13392206) N (APN). nih.govelsevierpure.com APN is a zinc-dependent metalloprotease, and the inhibitory action of the analogue is attributed to the metal-chelating property of its hydroxamate group. nih.govelsevierpure.com

Given the structural similarity, it is plausible that this compound could also target metalloenzymes. Another major class of enzymes inhibited by hydroxamic acid derivatives are histone deacetylases (HDACs), which are also zinc-dependent. nih.govexplorationpub.com Many HDAC inhibitors feature a zinc-binding group, a linker, and a surface recognition moiety, a pharmacophore model that this compound fits. nih.gov Sirtuins, a class of NAD+-dependent deacetylases (Class III HDACs), are also potential targets, as various naphthalene-containing compounds have been investigated as sirtuin inhibitors. mdpi.comrsc.orgnih.gov

A related compound, N-hydroxy-2-acetylaminofluorene, has been shown to be an effective noncompetitive inhibitor of aldehyde oxidase, another type of metalloenzyme. nih.gov This further supports the hypothesis that the primary targets of this compound are likely to be metalloenzymes.

Table 1: Potential Enzyme Targets for this compound Based on Structurally Related Inhibitors

Enzyme ClassSpecific Enzyme ExampleRationale for Potential Inhibition
MetalloproteasesAminopeptidase N (APN)A close structural analogue is a known inhibitor. nih.govelsevierpure.com
Histone Deacetylases (HDACs)Class I and II HDACsThe hydroxamic acid moiety is a classic zinc-binding group for HDAC inhibition. nih.govexplorationpub.com
Sirtuins (Class III HDACs)SIRT1, SIRT2Naphthalene-based scaffolds are present in known sirtuin inhibitors. mdpi.comrsc.org
Aldehyde OxidasesAldehyde OxidaseA structurally related hydroxamic acid derivative inhibits this enzyme. nih.gov

There is no publicly available data from direct binding assays such as Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) to confirm the direct interaction of this compound with any specific protein target. Such studies would be essential to validate the computationally and analogously inferred targets and to quantify the binding affinity and thermodynamics of the interaction.

Detailed Binding Mode Analysis

A detailed binding mode analysis for this compound is not available due to the absence of co-crystal structures or specific computational docking studies for this exact compound. However, by examining the binding modes of related hydroxamic acid-based inhibitors and naphthalene-containing ligands, a putative binding mode can be proposed.

In the context of HDAC inhibition, computational modeling of other hydroxamic acid-based inhibitors has revealed key interactions. The hydroxamate group typically chelates the zinc ion in the active site. The linker region, in this case, the acetamide (B32628) backbone, would position the naphthalene (B1677914) moiety to interact with amino acid residues lining the outer rim of the enzyme's catalytic tunnel. nih.gov For some HDACs, a "foot pocket" exists, which can be occupied by specific substituents to enhance selectivity. explorationpub.com

For sirtuin inhibitors with naphthalene scaffolds, binding often occurs in a hydrophobic pocket. rsc.org Computational studies on other classes of enzyme inhibitors, such as those for PI3Kα, have also highlighted the importance of interactions with specific amino acid residues for the stability of the ligand-protein complex. mdpi.com Without specific studies on this compound, the exact residues involved remain speculative but would likely involve hydrophobic and potentially π-π stacking interactions with the naphthalene ring.

The hydroxamic acid (-CONHOH) functional group is central to the mechanism of action of many enzyme inhibitors. nih.gov Its primary role is to act as a bidentate chelator of the catalytic metal ion, most commonly Zn2+, found in the active site of enzymes like metalloproteases and HDACs. nih.govnih.gov The oxygen atoms of the carbonyl and hydroxyl groups of the hydroxamate moiety coordinate with the zinc ion, effectively inactivating the enzyme. nih.gov This chelation is a strong interaction that contributes significantly to the binding affinity of the inhibitor. nih.gov

In addition to metal chelation, the hydroxamate group can also participate in a network of hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. The N-hydroxy group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. rsc.org In the absence of a metal ion, such as in the active sites of some sirtuins, the hydroxamate group's ability to form hydrogen bonds would be the predominant mode of interaction.

Downstream Signaling Pathway Modulation (In Vitro/Cellular Context)

Direct evidence for the modulation of downstream signaling pathways by this compound is not available. However, based on its likely targets, several downstream effects can be inferred.

If this compound inhibits HDACs, it would lead to an increase in the acetylation of histone and non-histone proteins. Hyperacetylation of histones can relax chromatin structure, leading to changes in gene expression. google.com This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. nih.gov

Inhibition of Aminopeptidase N by the related compound N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was shown to inhibit the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor, suggesting an anti-angiogenic effect. nih.govelsevierpure.com

Furthermore, derivatives of N-(naphthalen-2-yl)acetamide have been shown to possess antiproliferative activities against various human cancer cell lines. nih.gov One such derivative caused an accumulation of cells in the S phase of the cell cycle, indicating an alteration of cell division. nih.gov A different naphthalen-2-yloxy)acetamide derivative exhibited cytotoxic effects in HeLa cervical cancer cells. mdpi.com These findings in related compounds suggest that this compound may also modulate signaling pathways involved in cell proliferation, cell cycle control, and apoptosis.

Impact on Enzyme Cascades or Gene Expression (Non-human) for N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide

Studies on the related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, have identified it as a potent inhibitor of aminopeptidase N (APN, EC 3.4.11.2). Aminopeptidase N is a zinc-dependent metalloprotease involved in various cellular processes. The inhibitory action of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is attributed to its hydroxamic acid group, which can chelate the metal ion in the enzyme's active site.

The table below summarizes the inhibitory activity of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide against aminopeptidase N.

Compound NameTarget EnzymeOrganism/Cell LineInhibitory Constant (Ki)
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamideAminopeptidase N (APN)Not specified in source3.5 µM

Cellular Phenotypic Changes Correlated with Mechanism for N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide

The inhibition of aminopeptidase N by N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been correlated with distinct anti-angiogenic effects in a non-human model. Specifically, the compound was shown to inhibit the invasion of bovine aortic endothelial cells that was induced by basic fibroblast growth factor (bFGF). This inhibition of cellular invasion is a key phenotypic change indicative of anti-angiogenic potential.

The table below details the observed cellular phenotypic changes.

Compound NameCellular Process AffectedCell TypeObservation
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamideCell InvasionBovine Aortic Endothelial CellsInhibition of bFGF-induced invasion

It is crucial to reiterate that the findings presented above are for N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide . As of the latest searches, no specific data regarding the molecular mechanisms of action for This compound in non-human systems has been identified in the public domain.

Structure Activity Relationship Sar Studies of N Hydroxy 2 Naphthalen 2 Yl Acetamide Derivatives

Identification of Key Pharmacophoric Elements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For N-hydroxy-2-(naphthalen-2-yl)acetamide and its derivatives, identifying these key elements is fundamental to understanding their mechanism of action and for designing new, more potent inhibitors.

Based on the analysis of this compound and related inhibitors, the key pharmacophoric elements for target engagement, particularly with metalloenzymes, can be defined. These essential features include:

A Zinc-Binding Group: The N-hydroxyl group of the hydroxamic acid is a primary and essential feature for compounds targeting metalloenzymes. Its ability to chelate the active site zinc ion is a cornerstone of its inhibitory activity. nih.govelsevierpure.com

A Large Hydrophobic Moiety: The naphthalene (B1677914) ring provides a large, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets within the enzyme's active site. The shape and size of this group are critical for achieving high affinity and selectivity.

A Linker Group: The acetamide (B32628) portion of the molecule acts as a scaffold, correctly positioning the zinc-binding group and the hydrophobic naphthalene moiety for optimal interaction with the target enzyme. The length and conformational flexibility of this linker are important for achieving the ideal binding orientation.

Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.netkg.ac.rs While specific QSAR studies for this compound were not found, general principles from related research can be applied. Molecular descriptors that are often found to correlate with the activity of enzyme inhibitors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For this compound, these descriptors would be important for characterizing the metal-chelating ability of the hydroxamic acid and any polar interactions involving the acetamide linker.

Steric or Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. researchgate.netkg.ac.rs Descriptors like molecular weight, molar refractivity, and various topological indices would be crucial in defining the optimal size and shape of the naphthalene group to fit into the enzyme's binding pocket.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. kg.ac.rs For this class of compounds, hydrophobicity would be a key factor in the interaction of the naphthalene ring with nonpolar regions of the target.

Table 2: Key Pharmacophoric Elements and Relevant Molecular Descriptors This table is interactive. Click on the headers to sort the data.

Pharmacophoric Element Function Relevant Molecular Descriptors
N-hydroxyl group Zinc chelation Electronic descriptors (e.g., partial atomic charges, HOMO/LUMO energies)
Naphthalene ring Hydrophobic interactions Steric/Topological descriptors (e.g., molecular weight, shape indices), Hydrophobicity descriptors (e.g., logP)

Lead Optimization Strategies Based on SAR Insights

The journey from a promising hit compound to a viable drug candidate is paved with meticulous lead optimization. For derivatives of this compound, Structure-Activity Relationship (SAR) studies provide the essential blueprint for this process. By systematically modifying the chemical scaffold and evaluating the impact on biological activity, researchers can glean critical insights into the structural requirements for potency and selectivity. This knowledge, in turn, fuels the rational design of improved analogues with a more desirable biological profile.

Design and Synthesis of Improved Analogues

The core structure of this compound offers several avenues for chemical modification to enhance its therapeutic potential. These modifications are typically guided by the established pharmacophore model for histone deacetylase (HDAC) inhibitors, which consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. nih.gov

The Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-C(=O)NHOH) is a well-established and potent ZBG, crucial for chelating the zinc ion in the active site of HDAC enzymes. nih.gov Its presence is a foundational element for the inhibitory activity of this class of compounds.

The Linker: The acetamide portion of the molecule serves as the linker, connecting the ZBG to the cap group. The length and flexibility of this linker are critical for correctly positioning the ZBG within the enzyme's active site.

The Cap Group: The naphthalen-2-yl moiety acts as the cap group, which occupies the hydrophobic pocket at the rim of the HDAC active site. The size, shape, and electronic properties of this group can significantly influence the compound's potency and isoform selectivity.

Based on these principles, the design and synthesis of improved analogues have focused on modifications of the naphthalene ring and the linker. For instance, the introduction of a quinolin-2(1H)-one moiety to the acetamide linker of N-(naphthalen-2-yl)acetamide has been explored. This led to the synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which demonstrated significant antiproliferative activity against the NPC-TW01 human nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM. nih.gov This suggests that extending the linker with a bulky, heterocyclic system can enhance potency.

Another structural analogue, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, where the methylene (B1212753) bridge of the acetamide group is replaced by a sulfur atom, has been identified as a potent inhibitor of aminopeptidase (B13392206) N with a Ki value of 3.5 μM. nih.gov This modification highlights the potential for introducing heteroatoms into the linker to modulate activity and potentially target different enzymes.

The following table summarizes the biological activity of selected this compound derivatives and related compounds.

Compound NameStructureTargetActivityReference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideChemical structure not available in search resultsNPC-TW01 cellsIC50 = 0.6 μM nih.gov
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamideChemical structure not available in search resultsAminopeptidase NKi = 3.5 μM nih.gov

The synthesis of these analogues typically involves multi-step reaction sequences. For example, the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides can be achieved through the condensation of 1-hydroxy-2-naphthoic acid with ring-substituted anilines using phosphorus trichloride (B1173362) in chlorobenzene (B131634) under microwave conditions. nih.gov This method allows for the rapid generation of a library of analogues for SAR studies.

Multi-parameter Optimization for Desired Biological Profile

Achieving a desirable biological profile for a drug candidate extends beyond just maximizing potency. Multi-parameter optimization is a critical strategy that simultaneously considers several key properties, including efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For this compound derivatives, this optimization process involves a careful balancing act. For instance, while increasing the lipophilicity of the naphthalene cap group might enhance binding to the hydrophobic pocket of the target enzyme, it could also lead to poor solubility, increased metabolic clearance, or off-target toxicity.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this multi-parameter optimization process. nih.govmdpi.com By developing mathematical models that correlate structural descriptors with biological activities, it becomes possible to predict the properties of virtual compounds before their synthesis. nih.govmdpi.com For a series of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, 2D autocorrelation descriptors have been successfully used to model their inhibitory activity against various matrix metalloproteinases. nih.gov This approach allows for the identification of molecular descriptors that are crucial for both potency and selectivity.

The optimization of the linker region is another key aspect. The linker's length and composition can influence not only the binding affinity but also the compound's physicochemical properties, such as solubility and membrane permeability.

Furthermore, isoform selectivity is a major goal in the development of HDAC inhibitors to minimize side effects. nih.gov The design of the cap group plays a pivotal role in achieving this. By tailoring the shape and electrostatic interactions of the naphthalene moiety and its substituents, it is possible to favor binding to one HDAC isoform over others.

In essence, the lead optimization of this compound derivatives is an iterative process of design, synthesis, and testing. Each new analogue provides valuable data that refines the SAR and QSAR models, guiding the subsequent round of molecular design towards a compound with an optimal balance of potency, selectivity, and drug-like properties.

Pre Clinical Pharmacological and Toxicological Studies Non Human in Vivo Models

Pharmacokinetic (PK) Evaluation in Animal Models (e.g., mice, rats)

No data available.

No data available.

No data available.

No data available.

Pharmacodynamic (PD) Assessment in Disease Models (Non-human)

No data available.

No data available.

No data available.

Advanced Analytical and Bioanalytical Methodologies for N Hydroxy 2 Naphthalen 2 Yl Acetamide Quantification and Characterization

Chromatographic Methods for Purity Assessment and Quantification in Complex Matrices.researchgate.net

Chromatographic techniques are fundamental in separating N-hydroxy-2-(naphthalen-2-yl)acetamide from impurities, related substances, and endogenous components in biological samples.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. The inherent polarity and UV-absorbing properties of the naphthalene (B1677914) moiety make it well-suited for reversed-phase HPLC coupled with UV detection.

A typical HPLC method for the analysis of this compound would involve a C18 column, which is effective for retaining and separating moderately polar compounds. nih.gov Gradient elution is often preferred to ensure the efficient separation of the main compound from both early-eluting polar impurities and late-eluting non-polar impurities. google.com The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com

UV detection is a robust and widely accessible method for quantification. The naphthalene ring system in this compound provides strong chromophores, allowing for sensitive detection at specific wavelengths, typically around 230-280 nm. For purity analysis, a photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, helping to identify and distinguish between the main peak and any co-eluting impurities.

The validation of such an HPLC method is crucial and would typically include the assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Chromatographic Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Due to its relatively high molecular weight and polarity, stemming from the hydroxyl and amide groups, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is necessary to convert the non-volatile parent compound into a thermally stable and volatile derivative. researchgate.net

A common derivatization technique for compounds with active hydrogens, such as those in hydroxyl and amide groups, is silylation. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.gov The resulting silylated derivative would exhibit increased volatility and thermal stability, making it amenable to GC separation and detection.

The GC analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) could be used for quantification, while Mass Spectrometry (MS) would provide structural information for identification purposes. However, the multi-step nature of derivatization can introduce variability and potential for side reactions, making HPLC a more direct and often preferred method for routine analysis. researchgate.net

Mass Spectrometry for Metabolite Profiling and Quantitative Analysis.ijpras.com

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the study of drug metabolism, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net For this compound, an LC-MS/MS method would offer significant advantages over HPLC-UV, especially for bioanalytical applications where concentrations are often very low.

The method involves separating the analyte from matrix components using HPLC, followed by ionization, typically with electrospray ionization (ESI), and subsequent detection by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity, minimizing interference from co-eluting compounds. nih.gov

The development of a robust LC-MS/MS method would require optimization of both the chromatographic conditions to achieve good separation and the mass spectrometric parameters (e.g., cone voltage, collision energy) to maximize the signal intensity of the desired precursor-to-product ion transition. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Quantification

ParameterCondition
LC System UPLC/HPLC
Column C18 or similar reversed-phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Mass Spectrometer Triple Quadrupole or Ion Trap
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ of this compound
Product Ion (Q3) Specific fragment ion

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. spectroscopyonline.commdpi.com This capability is invaluable for the identification of unknown metabolites and for confirming the elemental composition of the parent compound and its biotransformation products. frontagelab.com

In the context of metabolite profiling of this compound, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.gov By obtaining the accurate mass of a potential metabolite, a unique elemental formula can often be proposed, which, in conjunction with fragmentation data, allows for confident structural elucidation. mdpi.com This is particularly useful for identifying common metabolic pathways such as hydroxylation, glucuronidation, or sulfation, as the addition of these functional groups results in specific mass shifts.

Advanced Spectroscopic Techniques for Ligand-Protein Interaction Studies (Beyond Basic ID).acs.org

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques can provide detailed insights into these ligand-protein interactions.

Fluorescence spectroscopy is a powerful technique for studying the binding of ligands to proteins, especially when the ligand or the protein possesses intrinsic fluorescence. nih.gov The naphthalene moiety of this compound is inherently fluorescent. nih.gov Upon binding to a protein, changes in the fluorescence properties of the naphthalene group (e.g., intensity, emission maximum wavelength) can be observed. These changes can be used to determine binding affinity (dissociation constant, Kd), stoichiometry, and to probe the local environment of the binding site. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed view of ligand-protein interactions at an atomic level. nih.gov Techniques such as saturation transfer difference (STD) NMR can identify which protons of the ligand are in close proximity to the protein, thereby mapping the binding epitope. Chemical shift perturbation (CSP) experiments, on the other hand, monitor changes in the chemical shifts of the protein's amide protons upon ligand binding, allowing for the identification of the binding site on the protein surface. nih.gov

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions. biosynth.com The method is predicated on the phenomenon of surface plasmons—coherent oscillations of electrons at the interface of a metal (typically gold) and a dielectric medium. iucr.org By immobilizing a target protein (the ligand) onto the gold sensor surface, the binding of an analyte, such as this compound, from a solution flowing over the surface can be detected as a change in the refractive index at the sensor's surface. researchgate.net This change is measured in real-time and is directly proportional to the mass accumulating on the surface, producing a sensorgram. biosynth.com

Research Findings:

In a typical SPR experiment to characterize this compound, a putative protein target would be immobilized on a sensor chip. A series of concentrations of this compound would then be injected across the surface. The resulting sensorgrams would be analyzed to determine key kinetic parameters. The association phase of the sensorgram reveals the association rate constant (kₐ), which describes the rate at which the compound binds to the target. Following the injection, buffer flow allows for the dissociation of the compound, and this phase is used to calculate the dissociation rate constant (kₑ), indicating the stability of the complex. The ratio of these two constants (kₑ/kₐ) provides the equilibrium dissociation constant (Kₑ), a measure of binding affinity. japtamers.co.uk

While specific experimental data for this compound is not publicly available, a hypothetical interaction with a target protein would yield data similar to that presented in Table 1. This data allows for the quantitative ranking of binding affinity and provides crucial information for structure-activity relationship (SAR) studies. japtamers.co.uk High-throughput SPR systems further enable the rapid screening of multiple small molecules against a target, making it an invaluable tool in early-stage drug discovery. biosynth.com

Table 1: Illustrative Kinetic and Affinity Data for this compound Binding to a Hypothetical Protein Target via SPR

AnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (nM)
This compound1.5 x 10⁵3.0 x 10⁻⁴2.0

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique used to directly measure the heat changes that occur during a binding event. bldpharm.com It is the only method that can provide a complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.gov The instrument consists of a reference cell and a sample cell housed within an adiabatic jacket. nih.gov During an experiment, a solution of the ligand (e.g., this compound) is titrated in small, precise aliquots into the sample cell containing the target protein. japtamers.co.uk The heat released (exothermic) or absorbed (endothermic) upon binding is measured by detecting the differential power required to maintain a zero temperature difference between the sample and reference cells. sigmaaldrich.com

Research Findings:

Each injection of this compound into the protein solution would generate a heat pulse that is integrated over time to yield the total heat exchanged. As the protein becomes saturated with the ligand, the magnitude of these heat pulses diminishes. Plotting the heat change per injection against the molar ratio of ligand to protein generates a binding isotherm. This curve is then fitted to a binding model to extract the thermodynamic parameters. researchgate.net

The binding affinity (Kₐ, the inverse of Kₑ) and the Gibbs free energy (ΔG) quantify the strength of the interaction. The enthalpy change (ΔH) provides insight into the changes in hydrogen bonds and van der Waals interactions, while the entropy change (ΔS) reflects changes in hydrophobic interactions and conformational flexibility upon binding. nih.gov This detailed thermodynamic signature is invaluable for understanding the driving forces behind the molecular recognition event. An illustrative thermodynamic profile for the interaction of this compound with a hypothetical target is presented in Table 2.

Table 2: Illustrative Thermodynamic Profile of this compound Binding to a Hypothetical Protein Target via ITC

ParameterValueUnit
Stoichiometry (n)1.05-
Binding Affinity (Kₐ)5.0 x 10⁸M⁻¹
Enthalpy Change (ΔH)-15.5kcal/mol
Entropy Change (ΔS)-18.2cal/mol·K
Gibbs Free Energy (ΔG)-10.1kcal/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Mapping (e.g., Saturation Transfer Difference NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. d-nb.info Among the various ligand-observed NMR methods, Saturation Transfer Difference (STD) NMR is particularly effective for identifying binding events and mapping the specific parts of a ligand that are in direct contact with the receptor protein—the binding epitope. nih.gov The technique relies on the nuclear Overhauser effect (NOE), where saturation of protein resonances is transferred to a bound ligand. glycopedia.eu

The experiment involves selectively irradiating protons on the target protein. This saturation spreads throughout the protein via spin diffusion. glycopedia.eu When a ligand like this compound binds to the saturated protein, the saturation is transferred to the ligand's protons that are in close proximity to the protein surface. When the ligand dissociates, it carries this "memory" of saturation back into the bulk solution, leading to a decrease in its NMR signal intensity. d-nb.info By subtracting a spectrum recorded with protein irradiation (on-resonance) from a spectrum without (off-resonance), a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the protons of the binding ligand. nih.gov

Research Findings:

The intensity of the signals in the STD spectrum is not uniform across the molecule. Protons on the ligand that make the closest contact with the protein receive the most saturation and therefore exhibit the strongest signals in the STD spectrum. nih.gov For this compound, an STD NMR experiment would reveal which of its protons—those on the naphthalene ring system or the acetamide (B32628) group—are most intimately involved in the binding interaction. By calculating the STD amplification factor for each proton (the ratio of the STD intensity to the reference intensity), a quantitative map of the binding epitope can be constructed. This information is critical for structure-based drug design and for optimizing the ligand's affinity and specificity for its target. A hypothetical STD NMR result for this compound is shown in Table 3, illustrating how the naphthalene moiety might be identified as the primary binding determinant.

Table 3: Illustrative Saturation Transfer Difference (STD) NMR Data for this compound Binding to a Hypothetical Protein Target

Proton AssignmentChemical Shift (ppm)STD Amplification Factor (%)Inferred Proximity to Target
Naphthalene H1/H37.85100Very Close Contact
Naphthalene H4-H87.5085Close Contact
Methylene (B1212753) (-CH₂-)3.8040Moderate Contact
Hydroxyl (-OH)9.5015Distant/Solvent Exposed

Future Directions and Emerging Research Perspectives for N Hydroxy 2 Naphthalen 2 Yl Acetamide

Exploration of Novel Biological Targets and Therapeutic Areas

The future investigation of N-hydroxy-2-(naphthalen-2-yl)acetamide will likely commence with a broader screening against various biological targets, leveraging the known activities of its constituent chemical groups. The hydroxamic acid functional group is a well-established zinc-binding group, suggesting that zinc-dependent metalloenzymes are a primary class of potential targets.

A closely related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which features a sulfur atom linking the naphthalene (B1677914) and acetamide (B32628) groups, has been identified as a potent inhibitor of aminopeptidase (B13392206) N (APN/CD13). elsevierpure.comnih.gov This enzyme is a key regulator of angiogenesis (the formation of new blood vessels), and its inhibition has been shown to suppress the invasion of endothelial cells, a critical process in tumor growth and metastasis. elsevierpure.comnih.gov Given the structural similarity, this compound is a prime candidate for evaluation as an APN inhibitor. This opens up therapeutic possibilities in oncology, specifically in the development of anti-angiogenic agents.

Beyond APN, the naphthalene scaffold is present in a wide array of approved drugs with diverse activities, suggesting that this compound could have effects in other therapeutic areas. ekb.egresearchgate.net Research on other naphthalene-containing carboxamides and acetamides has revealed potential antibacterial and antimycobacterial activities. mdpi.com For instance, certain N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have shown efficacy against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that this compound could be explored for its potential as an anti-infective agent.

Furthermore, derivatives of N-(2-hydroxy phenyl) acetamide have demonstrated anti-inflammatory and nephroprotective effects in preclinical models, indicating that the N-hydroxy acetamide portion of the molecule could contribute to activity in inflammatory diseases and organ protection. nih.gov

Table 1: Potential Biological Targets and Therapeutic Areas for this compound Based on Related Compounds

Potential Target Class Specific Example(s) Associated Therapeutic Area Rationale Based on Analogs
Metalloenzymes Aminopeptidase N (APN) Oncology (Anti-angiogenic) The related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, is a known APN inhibitor with a Ki value of 3.5 µM. elsevierpure.comnih.gov
Bacterial Enzymes Various Infectious Diseases Naphthalene-based carboxanilides show activity against MRSA and M. tuberculosis. mdpi.com

Development of Prodrug Strategies or Delivery Systems

While hydroxamic acids are effective enzyme inhibitors, their clinical utility can be hampered by poor pharmacokinetic properties, such as low metabolic stability and potential for off-target toxicity. To overcome these limitations, future research could focus on developing prodrug strategies for this compound. A prodrug is an inactive precursor that is converted into the active drug within the body.

A common and effective prodrug approach for hydroxamic acids involves the O-carbamation of the hydroxylamine (B1172632) group. nih.govnih.gov This modification masks the reactive hydroxamic acid, potentially improving cellular uptake and metabolic stability. Once inside the target cells, the carbamate (B1207046) group can be cleaved by endogenous enzymes, releasing the active this compound. This strategy has been shown to increase cellular activity while reducing the toxicity of other hydroxamic acid-based inhibitors. nih.govnih.gov

Table 2: Conceptual Prodrug Strategies for this compound

Prodrug Approach Masking Group Potential Advantages Activation Mechanism
O-Carbamation Benzylcarbamate or other carbamates Increased cellular uptake, reduced toxicity, improved metabolic stability. nih.govnih.gov Enzymatic cleavage within target cells.

In addition to prodrugs, advanced drug delivery systems could be developed to enhance the therapeutic index of this compound. Encapsulation into nanocarriers, such as liposomes or polymeric nanoparticles, could improve solubility, prolong circulation time, and enable targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

Integration with Multi-Target Ligand Design Paradigms

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer. A multi-target approach, where a single ligand is designed to interact with multiple biological targets, can offer superior efficacy and a lower likelihood of drug resistance.

Future research could integrate this compound into multi-target ligand design. The core structure could serve as a scaffold upon which other pharmacophores are added. For example, if its activity as an APN inhibitor is confirmed, the naphthalene ring could be chemically modified to incorporate functionalities known to inhibit other cancer-related targets, such as tyrosine kinases or histone deacetylases (HDACs), another class of zinc-dependent enzymes also inhibited by hydroxamic acids. The concept of creating hybrid molecules by combining different active moieties is a growing area of medicinal chemistry. semanticscholar.org

Advanced Materials Science Applications

While the primary focus for a molecule like this compound is typically in medicinal chemistry, its structural features may lend themselves to applications in materials science. The naphthalene moiety is a planar, aromatic system known for its optical and electronic properties and its ability to participate in pi-pi stacking interactions.

Although no specific materials science applications have been reported for this compound, related naphthalene-based structures are used in the development of organic light-emitting diodes (OLEDs), molecular sensors, and other electronic materials. Future research could explore the potential of this compound or its derivatives as building blocks for functional materials, such as self-assembling hydrogels or as ligands for creating metal-organic frameworks (MOFs) with catalytic or sensing capabilities.

Collaborative Research Opportunities and Translational Pathways

The successful development of this compound from a chemical entity to a potential therapeutic or functional material will require significant collaboration.

Medicinal Chemistry and Biology: Synthetic chemists will be needed to devise efficient routes to synthesize the compound and its analogs, while biochemists and cell biologists will be crucial for screening these compounds against a wide range of biological targets and in various disease models. The initial translational pathway would involve moving from in vitro enzyme assays (e.g., APN inhibition) to cell-based assays that measure relevant biological effects, such as the inhibition of cancer cell invasion, as has been done for its sulfanyl-containing analog. elsevierpure.comnih.gov

Pharmacology and Formulation Science: Should promising biological activity be identified, pharmacologists would be needed to conduct preclinical studies in animal models to evaluate efficacy and pharmacokinetics. Collaboration with formulation scientists would be essential for developing appropriate delivery systems or prodrug forms to optimize the compound's therapeutic potential.

Materials Science and Engineering: Exploring non-medical applications would necessitate partnerships with materials scientists to investigate the compound's physicochemical properties and its potential for incorporation into novel devices or smart materials.

Q & A

Q. What are the standard synthetic routes for preparing N-hydroxy-2-(naphthalen-2-yl)acetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling naphthalen-2-ylacetic acid derivatives with hydroxylamine under controlled conditions. For example, electrochemical bromination of enamides (as in ) can be adapted by substituting sodium bromide with hydroxylamine derivatives. Optimization includes:

  • Reagent Ratios: A 1:1.2 molar ratio of naphthalene precursor to hydroxylamine ensures complete conversion.
  • Solvent System: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.
    Purification via column chromatography (e.g., petroleum ether/ethyl acetate = 86:14) yields >90% purity .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

Methodological Answer:

  • ¹H NMR: Key signals include aromatic protons (δ 7.5–8.3 ppm, naphthalene ring) and the hydroxamic acid -NH-OH group (δ 9.0–10.5 ppm, broad singlet) .
  • IR: Peaks at ~1669 cm⁻¹ (C=O stretching) and 3389 cm⁻¹ (-NH-OH stretching) confirm the hydroxamic acid moiety .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 229.1 (calculated) with fragmentation patterns matching naphthalene and acetamide subunits .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Flash Chromatography: Use gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) to separate polar byproducts.
  • Recrystallization: Ethanol/water (3:1) mixtures yield high-purity crystals, verified by sharp melting points (e.g., 178–180°C) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water (65:35) resolve trace impurities; monitor at 254 nm .

Q. How does the hydroxamic acid group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: The -NH-OH group is stable in mildly acidic conditions (pH 4–6) but hydrolyzes in strong acids (pH < 2) or bases (pH > 9), forming naphthaleneacetic acid derivatives.
  • Thermal Stability: Decomposition occurs above 150°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data (e.g., bond angles, hydrogen bonding) validate the structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs for structure refinement. Key parameters:
    • Hydrogen Bonding: O-H···O interactions (2.6–2.8 Å) stabilize the hydroxamic acid moiety.
    • Torsion Angles: The naphthalene-acetamide dihedral angle (15–20°) indicates planar conjugation .
  • Validation Tools: Check for outliers in displacement parameters (ADPs) using PLATON or CCDC Mercury .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the naphthalene ring in this compound?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The hydroxamic acid group acts as a meta-directing electron-withdrawing group. DFT calculations show:
    • Charge Distribution: Negative charge density at C1 and C4 positions (Mulliken analysis).
    • Transition States: Lower activation energy for bromination at C1 vs. C3 (ΔG‡ = 12.3 vs. 15.1 kcal/mol) .
  • Experimental Validation: Use NOESY NMR to confirm substitution patterns in derivatives .

Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds with bioactivity?

Methodological Answer:

  • Cyclization Reactions: React with aldehydes under acidic conditions to form 1,3,4-oxadiazoles (e.g., using POCl₃ at 80°C).
  • Metal Complexation: Chelate with Cu(II) or Fe(III) to generate antimicrobial agents; characterize via UV-Vis (λmax ~450 nm) and ESR spectroscopy .
  • Example: Condensation with thiourea yields thiadiazole derivatives active against S. aureus (MIC = 8 µg/mL) .

Q. What analytical methods are used to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental IR and NMR data with computed spectra (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)).
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm ambiguous carbonyl signals (e.g., ¹³C NMR δ 170 ppm for C=O) .
  • High-Resolution MS: Confirm molecular formula with <2 ppm error (e.g., HRMS-ESI: m/z 229.0974 [M+H]⁺) .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s antioxidant or enzyme-inhibitory activity?

Methodological Answer:

  • Halogenation: Bromination at C1 increases radical scavenging activity (IC₅₀ = 12 µM in DPPH assay vs. 25 µM for parent compound) .
  • Alkylation: Adding a methyl group to the hydroxamic acid -NH moiety enhances HDAC inhibition (IC₅₀ = 0.8 nM vs. 5.2 nM) .
  • SAR Studies: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-2-(naphthalen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-hydroxy-2-(naphthalen-2-yl)acetamide

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